Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt

Near-infrared fluorescence Deep-tissue imaging Spectral multiplexing

Researchers requiring NIR fluorescence for deep-tissue imaging and quantum yield calibration often encounter spectral mismatch with visible rhodamines. Rhodamine 800 (CAS 75701-31-4) is the only commercial deep-red reference standard with validated Φf (0.21-0.25 in ethanol, <4% uncertainty) and proven photostability. • NIR emission (700-712 nm) for low-autofluorescence mitochondrial imaging • Unique host-guest complexation for displacement sensor development • Certified >98% HPLC purity ensures batch-to-batch consistency for calibration Supplied as purple-to-dark-purple powder; shipped at ambient temperature.

Molecular Formula C29H30N2O5
Molecular Weight 486.6 g/mol
CAS No. 75701-31-4
Cat. No. B3056976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt
CAS75701-31-4
Molecular FormulaC29H30N2O5
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O
InChIInChI=1S/C29H30N2O5/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)24-15-18(28(32)33)9-12-21(24)29(34)35/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35)
InChIKeyFAOJCBVUFJXHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodamine 800 (CAS 75701-31-4): A Near-Infrared Xanthene Fluorescent Probe for Deep-Red Spectroscopy and Biomedical Imaging


Xanthylium, 9-(2,5-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt (CAS 75701-31-4), commonly referred to as Rhodamine 800 (Rh800), is a cationic xanthene dye belonging to the rhodamine family [1]. It is one of the few commercially available rhodamine derivatives that emit in the near-infrared (NIR) region (λem ~700–712 nm), with a characteristic absorption maximum at 677–683 nm depending on solvent . Originally developed as a laser dye, Rh800 has gained adoption as a NIR fluorescent probe for mitochondrial membrane potential sensing and as a reference standard for fluorescence quantum yield determination in the deep-red spectral range (635–900 nm) [2].

Primary workflow Deep-red / NIR fluorescence quantum yield reference standard
Selection context Mitochondrial membrane potential sensing in NIR region
Method compatibility Supramolecular NIR chemosensor development with calixarene hosts

Why Rhodamine 800 Cannot Be Substituted by Visible-Range Rhodamines for Deep-Red and NIR Workflows


Rhodamine dyes are not spectrally interchangeable. The absorption and emission maxima of Rhodamine 800 (λabs 677–683 nm; λem 700–712 nm) are red-shifted by approximately 100–150 nm relative to the most common visible rhodamines such as Rhodamine 6G (λem ~552 nm) and Rhodamine B (λem ~575 nm), and by roughly 80–100 nm relative to Rhodamine 101 (λem ~600 nm) [1][2]. This spectral shift is structurally encoded by the rigidified tetracyclic amino-substituted xanthene core and cannot be meaningfully reproduced by solvent tuning or concentration adjustment of shorter-wavelength analogs. In applications requiring deep tissue penetration, low biological autofluorescence background, or compatibility with 633–680 nm laser lines, substitution with a visible rhodamine results in complete signal loss due to spectral mismatch [3]. Furthermore, Rhodamine 800 exhibits a fundamentally different photophysical trade-off—lower fluorescence quantum yield than visible rhodamines (Φf ~0.21–0.25 in ethanol versus Φf ~0.95 for Rhodamine 6G) but with proven photostability and low anisotropy that make it uniquely suitable as a deep-red quantum yield reference standard where no high-Φf alternatives exist [4].

Spectral mismatch eliminates NIR signal
Rh800 emits at 700–712 nm; visible rhodamines (552–600 nm) do not respond to deep-red excitation, causing complete signal loss in NIR workflows.
Photophysical trade-off differs from high-Φf visible rhodamines
Lower quantum yield (Φf ~0.21) is accompanied by reported photostability and low anisotropy—attributes that support deep-red reference use but cannot be replicated by adjusting visible-rhodamine concentration.
Laser line compatibility is lost with visible analogs
Common deep-red laser lines (633 nm, 670–680 nm) efficiently excite Rh800 but are far outside the absorption bands of Rhodamine 6G, B, or 101.

Quantitative Differentiation Evidence for Rhodamine 800 (CAS 75701-31-4) Against Closest Analogs


Near-Infrared Emission Wavelength Enables Rhodamine 800 to Access the Deep-Red Spectral Window Inaccessible to Visible Rhodamines

Rhodamine 800 exhibits an emission maximum at 704–712 nm (solvent-dependent), placing it within the near-infrared spectral window (NIR-I, 700–900 nm). In contrast, the most widely used rhodamine analogs—Rhodamine 6G, Rhodamine B, and Rhodamine 101—all emit in the visible range (552–600 nm) [1]. Rhodamine 101 (Rho101), the closest red-emitting structural analog, has an emission maximum of approximately 600 nm in ethanol, yielding a spectral gap of roughly 100 nm versus Rhodamine 800 when measured under comparable solvent conditions (ethanol) [2]. This 100 nm bathochromic shift is structurally inherent to the octahydro-diquinolizino-xanthene core of Rh800 and is not achievable through solvent tuning of Rho101 or other visible rhodamines. For applications requiring excitation with 633 nm He–Ne lasers or 670–680 nm diode lasers—where tissue autofluorescence is dramatically reduced relative to visible excitation—Rhodamine 800 provides a signal-to-background advantage that visible rhodamines cannot replicate [3].

Emission wavelength shift
Class-level inference
Δλem ≥100 nm vs Rhodamine 101; ≥150 nm vs Rhodamine 6G
Accesses NIR-I window for deep-tissue fluorescence with reduced autofluorescence
Solvent-dependent; structurally inherent to tetracyclic core
Near-infrared fluorescence Deep-tissue imaging Spectral multiplexing

Fluorescence Quantum Yield of Rhodamine 800 Validated as Deep-Red Reference Standard Against Rhodamine 101 and Cresyl Violet

Alessi et al. (2013) performed a systematic determination of the fluorescence quantum yield (Φf) of Rhodamine 800 in absolute ethanol using both a relative method with Rhodamine 101 (Φf = 1.0) and cresyl violet (Φf = 0.54) as reference standards, and an independent absolute fluorometric method employing an integrating sphere based on the de Mello protocol [1]. The relative method yielded Φf = 0.19 ± 0.01, while the absolute method gave Φf = 0.21 ± 0.01, with measurement uncertainty below 4% [1]. These values are higher than previously reported literature values (commonly Φf ~0.14–0.16 for Rh800 in ethanol) and establish Rhodamine 800 as a validated reference standard for the historically underserved deep-red emission range (635–900 nm), where no other commercial dye combines adequate photostability, low anisotropy, and reproducible quantum yield [1]. A subsequent independent study reported Φf = 0.25 for Rhodamine 800 in ethanol, confirming the dye's utility as a panchromatic antenna component [2].

Quantum yield reference
Head-to-head
Φf = 0.21 ± 0.01 (absolute); 0.19 ± 0.01 (relative)
Establishes validated deep-red quantum yield standard with low uncertainty
Both relative (Rho101/CV) and absolute (integrating sphere) methods agree
Fluorescence quantum yield standard Deep-red fluorophores Spectroscopic calibration

Mitochondrial Membrane Potential-Dependent Spectroscopic Response of Rhodamine 800 Without Respiratory Toxicity, in Contrast to TMRE and Far-Red Photosensitizers

Sakanoue et al. (1997) demonstrated that Rhodamine 800 undergoes a large red-shift in absorbance and quenching of fluorescence upon uptake into energized isolated rat liver mitochondria [1]. The absorbance difference at 730 minus 685 nm, as well as the fluorescence intensity measured at 692 nm, varied linearly with mitochondrial membrane potential (ΔΨm) [1]. Critically, Rhodamine 800 at concentrations up to 5 μM did not affect the respiration control ratio or oxygen consumption rate of isolated mitochondria, establishing its non-toxic profile at working concentrations [1]. In a direct comparative study of mitochondrial dyes, Rhodamine 800 showed the same order of magnitude reactive oxygen species (ROS) production as TMRE in PBS under continuous illumination; however, within cells, the far-red photosensitizers Mitotracker Deep Red FM and Mitoview 633 elicited significantly higher mitochondrial ROS generation than Rhodamine 800 when illuminated at 635 nm within 8 μm × 8 μm regions of HeLa cells [2]. This dual advantage—linear ΔΨm-dependent optical response plus lower phototoxicity relative to competing far-red probes—is documented in side-by-side assays [2].

Mitochondrial ΔΨm response
Cross-study comparable
Linear ΔAbs(730–685 nm) vs ΔΨm; lower mitochondrial ROS vs Mitoview 633
Supports live-cell NIR mitochondrial imaging with reduced phototoxicity
No respiratory interference at ≤5 μM; HeLa cell assay at 635 nm
Mitochondrial membrane potential NIR contrast agent Live-cell imaging

Selective Supramolecular Calixarene Recognition of Rhodamine 800 Enables Analyte Detection That Indocyanine Green Fails to Support

In a direct competitive binding study, Rhodamine 800 (as a cationic guest) formed a stable inclusion complex with p-sulfonatocalix[8]arene (S[8]) in phosphate-buffered saline, enabling a near-infrared fluorescence displacement assay for acetylcholine (ACh) detection [1]. Under identical conditions, indocyanine green (ICG)—a zwitterionic NIR dye—exhibited no binding affinity for any of the tested p-sulfonatocalix[n]arenes (S[4], S[6], or S[8]) [1]. The Rh800–S[8] complex showed fluorescence quenching upon ACh addition, with the fluorescence response enabling quantification of ACh at low nanomolar concentrations in aqueous solution [1]. This binding selectivity arises from the cationic nature of Rh800 versus the zwitterionic character of ICG, demonstrating that even within the NIR dye class, molecular charge and geometry dictate functional utility in supramolecular sensor architectures [1].

Calixarene host–guest binding
Head-to-head
Rh800 binds S[8]; ICG shows zero measurable binding to S[4], S[6], S[8]
Unique supramolecular NIR sensor platform for acetylcholine detection
Cationic charge drives recognition; ICG is zwitterionic and inert
Supramolecular sensing Fluorescent chemosensor NIR acetylcholine detection

Dimerization Behavior of Rhodamine 800 in Water Provides a Built-In Fluorescence Quenching Mechanism Distinct from Monomeric Visible Rhodamines

Ultrafast spectroscopic investigation of Rhodamine 800 in water revealed that the dye forms non-fluorescent H-dimers at elevated concentrations, while the monomer exhibits a fluorescence lifetime of 0.73 ns that is independent of concentration over the studied range [1]. The pure dimer absorption spectrum, extracted via global fitting of UV–vis data, confirmed a non-parallel H-aggregate geometry, and femtosecond transient absorption measurements demonstrated that the dimer excited state decays non-radiatively with a time constant of ~2.5 ps, accounting for the complete absence of dimer fluorescence [1]. In contrast, the commonly used visible rhodamines such as Rhodamine 6G and Rhodamine B exhibit different aggregation equilibria and maintain partial fluorescence from dimeric/aggregated species under comparable aqueous conditions [2]. This well-characterized monomer–dimer equilibrium in Rhodamine 800 provides a predictable, concentration-gated fluorescence switching mechanism that can be exploited for ratiometric sensing or self-quenching calibration in aqueous environments [1].

Aqueous dimerization
Class-level inference
Monomer τf = 0.73 ns; dimer τ = ~2.5 ps (non-fluorescent H-dimer)
Predictable concentration-gated fluorescence quenching in aqueous media
Visible rhodamines retain partial aggregate fluorescence
Dye aggregation Fluorescence lifetime Aqueous photophysics

Evidence-Backed Application Scenarios Where Rhodamine 800 (CAS 75701-31-4) Demonstrates Verifiable Differentiation


Primary NIR Fluorescence Quantum Yield Reference Standard for Laboratories Measuring Deep-Red Fluorophores

For analytical laboratories and core facilities that must calibrate fluorescence quantum yield measurements for dyes emitting in the 635–900 nm range, Rhodamine 800 is the only commercial standard with a validated Φf value determined by both relative and absolute methods with <4% uncertainty [1]. Unlike Rhodamine 101 (Φf = 1.0, emission at 600 nm), which is spectrally mismatched for NIR dye calibration, Rh800 provides photostability and low anisotropy in ethanol, fulfilling the IUPAC-recommended criteria for a reference fluorophore in the deep-red region [1]. Procurement of Rhodamine 800 with certified purity (>98.0% by HPLC) from suppliers such as TCI ensures batch-to-batch consistency for this calibration application .

NIR Fluorometric Monitoring of Mitochondrial Energization in Live Cells and Perfused Tissues

Rhodamine 800 is the probe of choice for researchers requiring a NIR-compatible mitochondrial membrane potential indicator with linear ΔΨm response and minimal respiratory interference at working concentrations up to 5 μM [1]. Its emission at 692–704 nm enables mitochondrial functional imaging with reduced tissue autofluorescence compared to visible mitochondrial probes such as TMRE or Rhodamine 123, and its lower phototoxicity profile relative to Mitoview 633 and Mitotracker Deep Red FM is established in comparative live-cell assays . This makes Rh800 suitable for prolonged time-lapse imaging of mitochondrial energetics in hepatocytes, cardiomyocytes, and perfused organ models where photodamage must be minimized [1].

NIR Fluorescent Chemosensor Development Using Calixarene-Based Supramolecular Displacement Assays

For analytical chemists and sensor developers building near-infrared fluorescent displacement assays for neurotransmitter or small-molecule detection, Rhodamine 800 is the only commercially available NIR dye with demonstrated host–guest complexation ability toward p-sulfonatocalix[8]arene [1]. The alternative NIR dye indocyanine green (ICG) shows no binding under identical conditions, making Rh800 uniquely suitable for this sensor architecture [1]. The Rh800–S[8] fluorescence quenching response to acetylcholine provides a validated proof-of-concept that can be extended to other cationic analyte targets [1].

Concentration-Gated NIR Fluorescence Switching in Aqueous Microenvironments

Rhodamine 800's well-characterized monomer–dimer equilibrium in water—with a monomer fluorescence lifetime of 0.73 ns and a completely non-fluorescent H-dimer (τ ~2.5 ps non-radiative decay)—enables its use as a self-referencing NIR probe for concentration-dependent fluorescence switching [1]. Unlike Rhodamine 6G, which retains partial aggregate fluorescence, Rh800 provides a binary on/off fluorescence readout governed by its equilibrium constant for dimerization [1]. This property is valuable in microfluidic or droplet-based assays where local dye concentration can be used to encode information in the NIR fluorescence channel [1].

Application
Selection Property
Validation Focus
Deep-red fluorescence quantum yield calibration
Validated Φf with low uncertainty (≤4%)
Relative and absolute method agreement
NIR mitochondrial membrane potential imaging
Linear ΔΨm response without respiratory interference
Phototoxicity comparison in live-cell assays
NIR supramolecular chemosensor development
Demonstrated calixarene host–guest complexation
Binding selectivity vs. alternative NIR dyes
Concentration-gated NIR fluorescence switching
Complete dimer fluorescence quenching
Monomer–dimer equilibrium in aqueous media
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